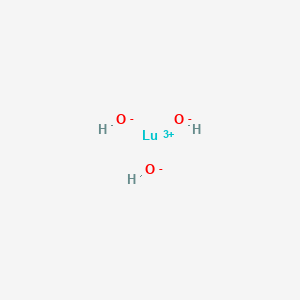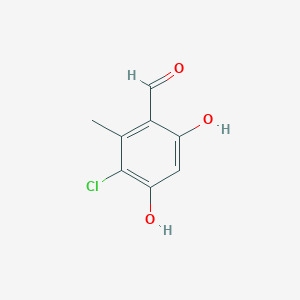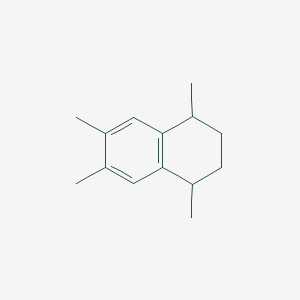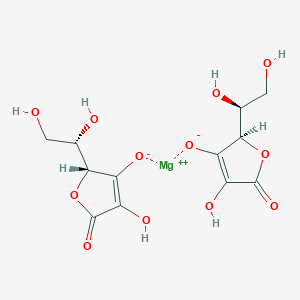
4,7,8-三氯喹啉
描述
4,7,8-Trichloroquinoline is a useful research compound. Its molecular formula is C9H4Cl3N and its molecular weight is 232.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,7,8-Trichloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,7,8-Trichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾活性:Surrey和Hammer(1946年)讨论了三氯喹啉衍生物的制备,包括4,7,8-三氯喹啉。这些化合物表现出相当的抗疟疾活性,有些在功效方面优于奎那喹 Surrey & Hammer, 1946。
抗菌性能:Al-Hiari等人(2007年)研究了8-硝基氟喹啉衍生物的抗菌性能,包括基于4,7,8-三氯喹啉的化合物。这些化合物对革兰氏阳性和阴性细菌菌株表现出有趣的活性 Al-Hiari et al., 2007。
癌症治疗:Verbaanderd等人(2017年)的研究突显了氯喹及其衍生物(如4,7,8-三氯喹啉)在癌症治疗中的潜力。这些化合物可以使肿瘤细胞对各种药物产生敏感性,增强癌症治疗的治疗活性 Verbaanderd等人,2017。
农药合成工艺开发:Chandrasekhar等人(2002年)讨论了制备4,7,8-三氯喹啉的工业可行性,强调其作为农药合成中的关键中间体的重要性 Chandrasekhar et al., 2002。
癌症治疗中的药理效应:Varışlı、Cen和Vlahopoulos(2019年)探讨了氯喹(一种4-氨基喹啉药物)在癌症治疗中的药理效应。他们的研究表明4,7,8-三氯喹啉类似物在干扰癌症炎症信号通路方面的潜力 Varışlı、Cen和Vlahopoulos,2019。
新衍生物的合成:Ma等人(2003年)描述了从4-氨基喹啉合成新的苯并[h][1,6]萘啶衍生物,展示了4,7,8-三氯喹啉在创造新药物化合物方面的实用性 Ma et al., 2003。
抗肿瘤活性:Lin和Loo(1978年)合成了卤代的4-(3,3-二甲基-1-三氮唑基)喹啉,包括4,7,8-三氯喹啉的衍生物,作为潜在的抗肿瘤剂。这些化合物对某些小鼠白血病表现出显著的抗肿瘤活性 Lin & Loo, 1978。
作用机制
安全和危害
属性
IUPAC Name |
4,7,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPDTYVUKZTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589021 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17999-80-3 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17999-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the rationale behind synthesizing 4,7,8-trichloroquinoline in the context of antimalarial drug discovery?
A1: Previous research indicated that 7-substituted-4-aminoquinoline derivatives exhibited promising antimalarial activity, sometimes surpassing that of quinacrine []. The researchers aimed to investigate the impact of dihalogen substitution in the benzenoid ring on antimalarial activity. Specifically, they wanted to synthesize 4,7,8-trichloroquinoline to evaluate the effect of having chlorine atoms at the 4, 7, and 8 positions of the quinoline structure on its antimalarial properties. This was part of a broader effort to explore structure-activity relationships and potentially identify more potent antimalarial compounds.
Q2: How was the structure of 4,7,8-trichloroquinoline confirmed in the study?
A2: The researchers confirmed the structure of 4,6,7-trichloroquinoline, an isomer of 4,7,8-trichloroquinoline, by oxidizing it with potassium permanganate []. This reaction yielded the known compound 4,6-dichloroanthranilic acid, confirming the positions of the chlorine atoms in the starting trichloroquinoline. Although the abstract doesn't explicitly describe the structure confirmation of 4,7,8-trichloroquinoline, it's plausible that a similar oxidation strategy, leading to a different dichloroanthranilic acid isomer, was employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

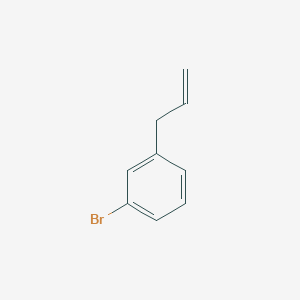

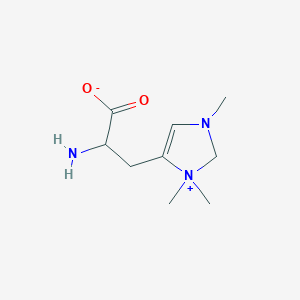
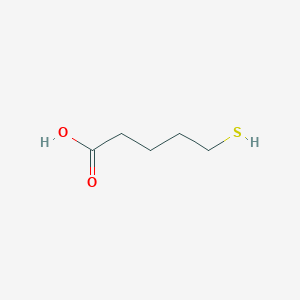

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
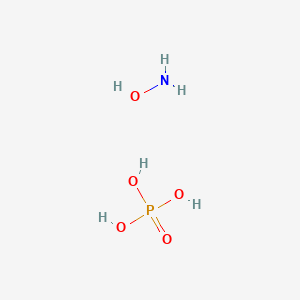
![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)
